1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine

Description

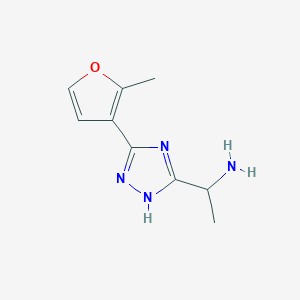

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 2-methylfuran-3-yl group and at position 5 with an ethanamine moiety. The 1,2,4-triazole ring is a nitrogen-rich aromatic system known for its versatile chemical reactivity and biological relevance, particularly in medicinal and agrochemical applications.

Properties

Molecular Formula |

C9H12N4O |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine |

InChI |

InChI=1S/C9H12N4O/c1-5(10)8-11-9(13-12-8)7-3-4-14-6(7)2/h3-5H,10H2,1-2H3,(H,11,12,13) |

InChI Key |

JHIFNGZZTIUBBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=N2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the catalytic conversion of glucose with acetylacetone to yield 2-methyl-3-acetylfuran.

Formation of the Triazole Ring: The triazole ring can be synthesized via the reaction of carboethoxyhydrazones of 2-methyl-5-phenyl-3-acetylfuran with thionyl chloride to form 4-(5-aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles.

Coupling of the Furan and Triazole Rings: The furan and triazole rings are then coupled through a series of reactions involving common reagents such as potassium tert-butylate and alkyl iodides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanic acids.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

Oxidation: Furanic acids.

Reduction: Dihydrotriazoles.

Substitution: Substituted ethanamines.

Scientific Research Applications

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Ring

Triazole Derivatives with Aryl/ Heteroaryl Groups

- Molecular weight: ~235.25 g/mol .

- 1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Hydrochloride :

The pyridinyl group introduces basicity and hydrogen-bonding capacity, differing from the neutral, lipophilic methylfuran. This compound’s hydrochloride salt (MW: ~266.78 g/mol) highlights its solubility advantages in polar solvents . - (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1376514-14-5):

Features a furan-2-yl group at position 5 and a methoxyphenyl group at position 3. The methoxy group enhances electron-donating effects, contrasting with the methylfuran’s steric and electronic profile .

Triazole Derivatives with Alkyl Substituents

Functional Group Modifications

- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (CAS 1803604-52-5): The hydrochloride salt improves aqueous solubility (MW: 180.63 g/mol) and stability, a common strategy for enhancing bioavailability in drug design .

Biological Activity

1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a complex organic compound notable for its unique molecular structure, which includes a triazole ring and a phenylethanamine moiety. This compound is part of a broader class of heterocyclic compounds that have garnered attention for their diverse pharmacological properties, particularly in the realms of anticancer and antimicrobial activity.

The molecular formula of this compound is , with a molecular weight of approximately 268.31 g/mol. The presence of the 2-methylfuran group is believed to enhance its potential biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-phenylethanamine |

| CAS Number | 1708274-66-1 |

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation through various mechanisms:

- Thymidylate Synthase Inhibition : Compounds have been reported to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells. For example, triazole derivatives demonstrated IC50 values ranging from to against various cancer cell lines including MCF-7 and HCT-116 .

- Mechanisms of Action : The compound may induce apoptosis and autophagy via signaling pathways such as PI3K/Akt/mTOR and ERK, which are crucial in regulating cell survival and proliferation .

Antimicrobial Activity

The triazole moiety is also known for its antifungal properties, making it a candidate for antimicrobial applications. Preliminary studies suggest that derivatives similar to this compound exhibit good inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

Study on Anticancer Properties

In a recent study evaluating the cytotoxicity of triazole derivatives on five human cancer cell lines (HL-60, A549, SW480, MCF-7), it was found that several compounds exhibited significant inhibition effects. For instance:

- Compound 9 showed an IC50 value of against MCF-7 cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 10 | HCT-116 | 2.6 |

| 17 | SW480 | 9.39 |

These findings indicate that structural modifications can enhance the anticancer efficacy of triazole derivatives .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multiple synthetic steps starting from furan and triazole intermediates . The structure activity relationship studies emphasize that the presence of electron-withdrawing groups can significantly enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.